Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxamide (PPC) is a heterocyclic compound, which is a member of the pyrazolopyrimidine family of compounds. PPC is a versatile and useful molecule, with applications in various areas of scientific research, such as synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated significant antimicrobial activity. In a study, various pyrazolopyrimidine derivatives were synthesized and evaluated for their effectiveness against bacterial and fungal strains. Compound 7b, in particular, showed potent antimicrobial properties, with high RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Fungicidal Properties
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to the systemic fungicide carboxin, indicated significant fungicidal activity. These derivatives were synthesized using a common intermediate and tested against Basidiomycete species (Huppatz, 1985).
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their potential as anticancer agents. Their significant photophysical properties and diverse structural transformations allow them to be considered for various drug designs. These derivatives show promise in inhibiting various enzymes and could lead to new efficient designs of drugs with the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).
Synthesis for Drug Development
Pyrazolo[1,5-a]pyrimidines have been synthesized as potential non-benzodiazepine hypnotics for the treatment of insomnia. The general synthetic route involves various reactions and compounds, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in drug synthesis (Behbehani, Ibrahim, & Makhseed, 2010).
Identification as Privileged Structure
Pyrazolo[1,5-a]pyrimidine compounds have been identified as a privileged structure in library synthesis, based on several key characteristics of the core molecule. This identification aids in the rapid preparation and synthesis of diverse compounds for pharmaceutical applications (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRIUEGHBZTNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589562 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
774549-55-2 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.